molecular formula C18H26N6O3 B2931461 1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-4-ethylpiperazine-2,3-dione CAS No. 2034448-96-7

1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-4-ethylpiperazine-2,3-dione

Cat. No.: B2931461
CAS No.: 2034448-96-7
M. Wt: 374.445
InChI Key: UTMBBDRIFQDFLL-UHFFFAOYSA-N
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Description

1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-4-ethylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C18H26N6O3 and its molecular weight is 374.445. The purity is usually 95%.
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Scientific Research Applications

Intermolecular and Intramolecular Diels-Alder Cycloadditions

The compound's derivatives have been used as starting materials for Diels-Alder reactions, leading to the synthesis of tricyclic and bicyclo[2.2.2]diazaoctane ring systems. These structures are found in biologically active secondary mold metabolites, indicating potential applications in synthesizing biologically relevant molecules (S. Jin, P. Wessig, & J. Liebscher, 2001).

Synthesis of Indoles

Indoles, crucial in medicinal chemistry, have been synthesized using derivatives of the compound. This synthesis pathway highlights its utility in creating pharmacologically active molecules, further broadening its application in drug discovery and development (To Akeng’a & R. Read, 2005).

Discovery of G Protein-Biased Dopaminergics

Research has shown that derivatives of the compound, specifically incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, can lead to high-affinity dopamine receptor partial agonists. This discovery is significant in designing novel therapeutics for psychiatric disorders, demonstrating the compound's role in developing new drugs with specific receptor selectivity (D. Möller et al., 2017).

Antibacterial and Antifungal Activities

Novel bis(pyrazole-benzofuran) hybrids possessing the compound's structure have shown potent antibacterial and biofilm inhibition activities, particularly against E. coli, S. aureus, and S. mutans strains. These findings underline the compound's potential in addressing antibiotic resistance and treating bacterial infections (Ahmed E. M. Mekky & S. Sanad, 2020).

Antiproliferative and Erythroid Differentiation Activities

Piperazine derivatives, including structures related to the compound , have been tested for their ability to inhibit the proliferation of K-562 leukemia cells and induce erythroid differentiation. This research suggests potential applications in cancer therapy, offering a pathway to develop new treatments for chronic myelogenous leukemia (Antoine M. Saab et al., 2013).

Properties

IUPAC Name

1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine-1-carbonyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-3-21-10-11-24(17(26)16(21)25)18(27)23-8-6-22(7-9-23)15-12-14(13-4-5-13)19-20(15)2/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMBBDRIFQDFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCN(CC2)C3=CC(=NN3C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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